2,7-dibromothieno[3,2-g][1]benzothiole-4,5-dione
Overview
Description
2,7-Dibromobenzo[1,2-b:6,5-b’]dithiophene-4,5-dione is an organic compound with the molecular formula C10H2Br2O2S2. It is a derivative of benzo[1,2-b:6,5-b’]dithiophene, characterized by the presence of two bromine atoms at the 2 and 7 positions and two carbonyl groups at the 4 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromobenzo[1,2-b:6,5-b’]dithiophene-4,5-dione typically involves the bromination of benzo[1,2-b:6,5-b’]dithiophene-4,5-dione. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for 2,7-Dibromobenzo[1,2-b:6,5-b’]dithiophene-4,5-dione are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromobenzo[1,2-b:6,5-b’]dithiophene-4,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form extended π-conjugated systems.
Reduction Reactions: The carbonyl groups can be reduced to hydroxyl groups under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Coupling Products:
Reduction Products: Hydroxyl derivatives of the original compound.
Scientific Research Applications
2,7-Dibromobenzo[1,2-b:6,5-b’]dithiophene-4,5-dione has several scientific research applications, including:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and conductive polymers.
Photovoltaic Devices: Incorporated into the active layers of organic solar cells to enhance light absorption and charge transport.
Field-Effect Transistors (FETs): Utilized in the fabrication of organic FETs due to its favorable charge transport properties.
Material Science: Studied for its potential in developing new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,7-Dibromobenzo[1,2-b:6,5-b’]dithiophene-4,5-dione in its applications primarily involves its electronic properties. The compound’s conjugated π-system allows for efficient charge transport and light absorption. In organic electronics, it acts as an electron donor or acceptor, facilitating the movement of charge carriers through the material. The presence of bromine atoms and carbonyl groups can also influence the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromobenzo[1,2-b4,3-b’]dithiophene-4,5-dione: Similar structure but different positioning of the dithiophene units.
4,8-Dibromobenzo[1,2-b4,5-b’]dithiophene: Lacks the carbonyl groups present in 2,7-Dibromobenzo[1,2-b:6,5-b’]dithiophene-4,5-dione.
Benzo[1,2-b6,5-b’]dithiophene-4,5-dione: Parent compound without the bromine substituents.
Uniqueness
2,7-Dibromobenzo[1,2-b:6,5-b’]dithiophene-4,5-dione is unique due to the combination of bromine atoms and carbonyl groups, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials for organic electronics and other applications .
Properties
IUPAC Name |
2,7-dibromothieno[3,2-g][1]benzothiole-4,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Br2O2S2/c11-5-1-3-7(13)8(14)4-2-6(12)16-10(4)9(3)15-5/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBSNQXXSMCHSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=O)C(=O)C3=C2SC(=C3)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Br2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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